An In-Depth Technical Guide to Methyl 2-(difluoromethyl)isonicotinate (CAS: 1251844-44-6) for Advanced Research and Drug Development
An In-Depth Technical Guide to Methyl 2-(difluoromethyl)isonicotinate (CAS: 1251844-44-6) for Advanced Research and Drug Development
Introduction
Methyl 2-(difluoromethyl)isonicotinate, registered under CAS number 1251844-44-6, is a fluorinated pyridine derivative of significant interest in the field of medicinal chemistry and drug discovery.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing in-depth insights into its synthesis, physicochemical properties, and applications. The strategic incorporation of the difluoromethyl (-CF2H) group onto the isonicotinate scaffold imparts unique electronic and steric properties, making this molecule a valuable building block for the synthesis of novel therapeutic agents. Its utility is particularly noted in the development of quorum sensing inhibitors, offering a promising avenue to address antimicrobial resistance.[1] This guide will delve into the scientific rationale behind its use, present detailed experimental protocols, and offer expert perspectives on its application in modern drug discovery paradigms.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of Methyl 2-(difluoromethyl)isonicotinate is fundamental to its effective application in research and development. The following table summarizes its key identifiers and characteristics.
| Property | Value | Source(s) |
| CAS Number | 1251844-44-6 | [2][3] |
| Molecular Formula | C₈H₇F₂NO₂ | [1][2][3] |
| Molecular Weight | 187.14 g/mol | [1][3] |
| IUPAC Name | methyl 2-(difluoromethyl)pyridine-4-carboxylate | [2][4] |
| SMILES | COC(=O)C1=CC(=NC=C1)C(F)F | [4] |
| InChI | InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-3-11-6(4-5)7(9)10/h2-4,7H,1H3 | [4] |
| Predicted XlogP | 1.4 | [4] |
| Storage Conditions | Store in an inert atmosphere at 2-8°C | [1][5] |
The Strategic Importance of the Difluoromethyl Group in Drug Design
The difluoromethyl (-CF2H) group is a privileged moiety in modern medicinal chemistry, primarily due to its role as a bioisostere for common functional groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[2][6] This bioisosteric relationship allows for the fine-tuning of a molecule's properties to enhance its therapeutic potential.
The -CF2H group exerts a strong electron-withdrawing effect, which can modulate the pKa of neighboring functionalities. Unlike the trifluoromethyl (-CF3) group, the difluoromethyl group retains an acidic proton, enabling it to act as a weak hydrogen bond donor.[2][7] This feature is critical for maintaining or enhancing binding affinity to biological targets.[7] Furthermore, the introduction of a -CF2H group often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism, thereby extending the half-life of a drug candidate.[2] The lipophilicity of a molecule can also be modulated by the -CF2H group, which can improve membrane permeability and overall bioavailability.[2][7]
Caption: Bioisosteric relationships of the difluoromethyl group.
Plausible Synthesis of Methyl 2-(difluoromethyl)isonicotinate
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
This proposed two-step synthesis starts from commercially available isonicotinic acid.
Step 1: Synthesis of Methyl 2-formylisonicotinate
This step would likely involve the esterification of isonicotinic acid followed by oxidation of a methyl group at the 2-position, or direct formylation of a suitable isonicotinate derivative. A more direct, albeit hypothetical, approach from a commercially available precursor is outlined here.
-
Reaction Setup: To a solution of methyl 2-methylisonicotinate (1 equivalent) in a suitable solvent such as dioxane, add a selective oxidizing agent like selenium dioxide (SeO2, 1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 101°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield methyl 2-formylisonicotinate.
Step 2: Difluoromethylation of Methyl 2-formylisonicotinate
The aldehyde intermediate can then be converted to the difluoromethyl group using a deoxofluorinating agent.
-
Reaction Setup: In a fume hood, dissolve methyl 2-formylisonicotinate (1 equivalent) in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: Cool the solution to 0°C and slowly add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (2-methoxy-N-(2-methoxyethyl)-N-(trifluoro-λ⁴-sulfanyl)ethanamine) (1.5 equivalents) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0°C. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to afford Methyl 2-(difluoromethyl)isonicotinate.
Applications in Drug Discovery and Development: Quorum Sensing Inhibition
A significant application of Methyl 2-(difluoromethyl)isonicotinate is as a precursor for the development of quorum sensing (QS) inhibitors.[1] Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates the expression of virulence factors and biofilm formation.[8][9][10] By disrupting QS, it is possible to attenuate bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the development of antibiotic resistance.[9][11]
In pathogens like Pseudomonas aeruginosa, the LasR protein is a key transcriptional regulator in the QS circuit.[8] It binds to its cognate autoinducer and activates the expression of virulence genes. Pyridine derivatives have been identified as promising scaffolds for the design of LasR antagonists.[8] The difluoromethyl group in derivatives of Methyl 2-(difluoromethyl)isonicotinate can play a crucial role in enhancing the inhibitory activity by forming favorable interactions within the LasR binding pocket and by improving the overall pharmacokinetic profile of the inhibitor.[1]
Caption: Inhibition of the LasR quorum sensing pathway.
Experimental Protocol: In Vitro Quorum Sensing Inhibition Assay
The following protocol describes a general method for evaluating the QS inhibitory activity of compounds derived from Methyl 2-(difluoromethyl)isonicotinate using a reporter strain.
Objective: To determine the concentration-dependent inhibition of LasR-mediated gene expression.
Materials:
-
E. coli or P. aeruginosa reporter strain carrying a LasR-responsive promoter fused to a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase).
-
Luria-Bertani (LB) broth and agar.
-
Appropriate antibiotics for plasmid maintenance.
-
Test compound (dissolved in DMSO).
-
Positive control (known QS inhibitor).
-
Negative control (DMSO vehicle).
-
96-well microtiter plates.
-
Plate reader for measuring absorbance and reporter signal (colorimetric or luminescent).
Procedure:
-
Strain Preparation: Inoculate the reporter strain into LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Assay Setup: The next day, dilute the overnight culture to an OD600 of ~0.1 in fresh LB broth.
-
Compound Addition: In a 96-well plate, add 2 µL of the test compound at various concentrations (typically in a serial dilution). Include positive and negative controls.
-
Inoculation: Add 198 µL of the diluted bacterial culture to each well.
-
Induction: Add the cognate autoinducer (e.g., 3-oxo-C12-HSL for LasR) to a final concentration known to induce a robust reporter signal.
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).
-
Growth Measurement: Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Reporter Measurement: Measure the reporter gene activity (e.g., β-galactosidase activity using ONPG or luminescence).
-
Data Analysis: Normalize the reporter signal to cell density (Reporter Signal / OD600). Calculate the percent inhibition relative to the negative control. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Safety, Handling, and Storage
Safety Precautions:
-
Hazard Statements: Based on safety data sheets for similar compounds, Methyl 2-(difluoromethyl)isonicotinate may cause skin irritation, serious eye irritation, and respiratory irritation.[12][13]
-
Precautionary Statements:
-
Wash hands and any exposed skin thoroughly after handling.[12]
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area or under a fume hood.[13]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If skin irritation occurs, seek medical advice.
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust, fumes, or vapors.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
-
For long-term stability, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1][5]
References
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Capot Chemical. (n.d.). methyl 2-(difluoromethyl)isonicotinate. Retrieved from [Link]
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Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2018). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 61(15), 6796–6804. Retrieved from [Link]
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Li, Y., Su, M., Zhang, L., Yi, W., & Ma, C. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8875. Retrieved from [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., El-Sayed, M. A. A., & Ahmed, E. M. (2023). Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a LasR gene on P. aeruginosa. Scientific Reports, 13(1), 15194. Retrieved from [Link]
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Soukarieh, F., Zdeliver, D., & Soulère, L. (2020). Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity. Molecules, 25(24), 5877. Retrieved from [Link]
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El-Sayed, S. A., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Naglah, A. M., Al-Obaid, A. M., ... & Abdel-Maksoud, M. S. (2021). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 26(11), 3241. Retrieved from [Link]
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Mishra, R., Behal, A., & Kumar, V. (2020). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Recent Patents on Anti-infective Drug Discovery, 15(1), 22–43. Retrieved from [Link]
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Material Safety Data Sheet. (2021). INK FOR WATER COLOR PEN. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 2-(difluoromethyl)isonicotinate. Retrieved from [Link]
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Figure 1. Chemical Structure of Methyl 2-(difluoromethyl)isonicotinate.
